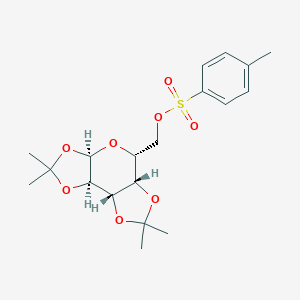

![molecular formula C23H17NO6S B014671 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan CAS No. 887355-27-3](/img/structure/B14671.png)

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to FACE-MA often involves reactions that enable the introduction of a fluorescent group into the molecule. For instance, the reaction between primary amines and o-phthalaldehyde in the presence of a fluorescent thiol like FACE-MA demonstrates a fast and efficient labeling scheme for amino acid neurotransmitters, highlighting the compound's utility in high-throughput analysis (Maddukuri et al., 2017).

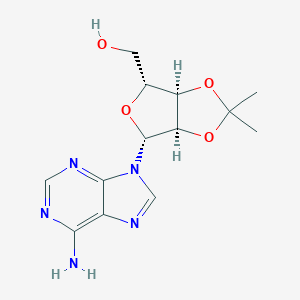

Molecular Structure Analysis

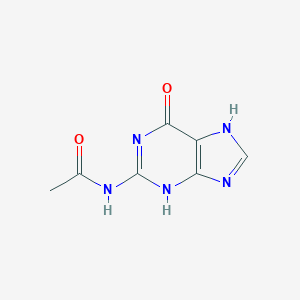

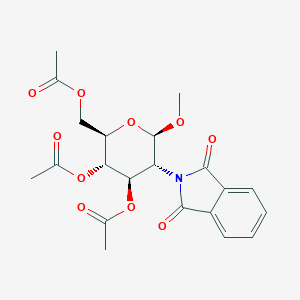

The molecular structure of compounds like FACE-MA is crucial for their function as fluorescent labels. The presence of the fluorescein moiety allows for the absorption and emission of light at specific wavelengths, making these compounds ideal for fluorescence-based detection methods. Detailed structural analysis typically involves techniques such as X-ray diffraction or NMR spectroscopy to determine the arrangement of atoms within the molecule and how this structure affects its optical properties.

Chemical Reactions and Properties

FACE-MA and similar compounds can participate in various chemical reactions, particularly those involving thiol groups. These reactions are essential for the compound's use in labeling and detecting biological molecules. For example, the reaction of FACE-MA with o-phthalaldehyde and primary amines for the rapid labeling of amino acid neurotransmitters illustrates the compound's reactivity and usefulness in bioanalytical applications (Maddukuri et al., 2017).

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis : Compounds synthesized from derivatives of mercaptans, like 2-furfuryl mercaptan, show potential biological activity (Ahamed, 2018).

Functional Block Copolymers Creation : Free-radical addition of mercaptans to 1,2-polybutadienes can produce diverse functional block copolymers, maintaining the narrow molecular-weight distribution of the parent polymer (Justynska, Hordyjewicz, & Schlaad, 2005).

Adsorptive Removal of Sulfur Compounds : IRMOF-3 is effective in removing hydrogen sulfide, followed by ethyl mercaptan and dimethyl sulfide, at ambient temperature due to its strong interaction with sulfur compounds (Wang et al., 2014).

Ethyl Mercaptan Removal : Fe-N-modified active carbon catalysts are effective in removing ethyl mercaptans from natural gas, with higher sulfur capacity compared to other active carbons (Lyu et al., 2020).

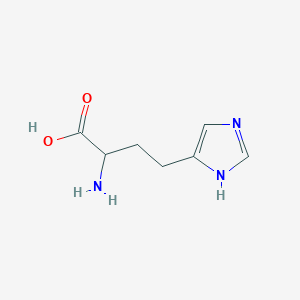

Amino Acid Neurotransmitters Labeling : A novel fluorescein-labeling scheme for amino acid neurotransmitters offers rapid separation and detection in flow-gated CE for high-throughput analysis (Maddukuri et al., 2017).

Colorimetric Method for Mercaptans : A colorimetric method can determine low concentrations of mercaptans, useful in synthetic compounds, protein reactivity, and blood and serum concentrations (Ellman, 1958).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.

Orientations Futures

I couldn’t find specific information on the future directions of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.

Please note that this information is based on the available resources and may not be fully comprehensive.

Propriétés

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTGHIUDKVKTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

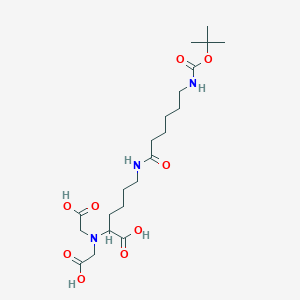

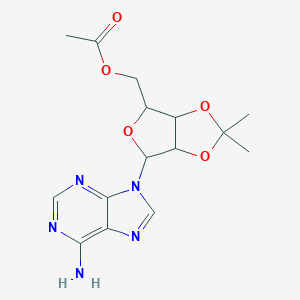

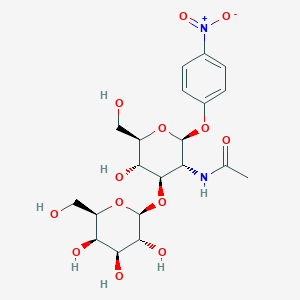

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)